molecular formula C11H15BO3S B1398671 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde CAS No. 1040281-83-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Cat. No. B1398671
M. Wt: 238.12 g/mol
InChI Key: OVGYVJMTHQRCDB-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This is a boronic ester, which is often used in organic synthesis due to its ability to form carbon-carbon bonds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate have been synthesized through substitution reactions .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The reaction involves the use of a palladium catalyst and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method : The reaction involves the use of transition metal catalysts and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
    • Results : The result is the formation of boronates .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The specific method would depend on the type of copolymer being synthesized .
    • Results : The result is the formation of conjugated copolymers .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The specific method would depend on the reaction conditions .
    • Results : The result is the formation of fluorenylborolane .
  • Synthesis of Dibenzosilole Derivatives

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers such as 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
    • Method : The specific method would depend on the type of dibenzosilole derivative being synthesized .
    • Results : The result is the formation of dibenzosilole derivatives .
  • Preparation of Pyrrolopyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, a compound similar to the one you mentioned, can be used in the synthesis of pyrrolopyridine derivatives .
    • Method : The specific method would depend on the type of pyrrolopyridine derivative being synthesized .
    • Results : The result is the formation of pyrrolopyridine derivatives .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGYVJMTHQRCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725449
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

CAS RN

1040281-83-1
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-thiopheneboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 4
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 5
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 6
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Citations

For This Compound
37
Citations
X Liu, Y Zhang, J Wu, Y Ma, KKT Lau… - The Journal of …, 2022 - ACS Publications
4,4′-Spiro-bis[cyclopenta[2,1-b;3,4-b′]dithiophene] (SCT) is a versatile building block for constructing three-dimensional (3D) π-conjugated molecules for use in organic electronics. …
Number of citations: 4 pubs.acs.org
NS Gudim, MS Mikhailov, EA Knyazeva… - … Systems Design & …, 2022 - pubs.rsc.org
The potential of dye-sensitized solar cells (DSSCs) based on synthesized D–A–π–A-type dyes with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole building block as a …
Number of citations: 4 pubs.rsc.org
B Zhang, Q Zhang, Z Xiao, X Sun, Z Yang, Q Gu… - Bioorganic …, 2020 - Elsevier
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been regarded as promising targets for the treatment of cancer. Herein, we synthesized a new …
Number of citations: 13 www.sciencedirect.com
F Liu, J Liu, L Wang - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
In this paper, we report the effect of fluorine substituents on the opto-electronic properties and photovoltaic device performances of organoboron electron acceptors. We synthesized two …
Number of citations: 17 pubs.rsc.org
H Upadhyaya - 2017 - bura.brunel.ac.uk
A new extended π-conjugate heteroleptic ruthenium(II) complex (m-HRD-1) that contains a 4,4’-bis-2-(5(3,5-di-tert-butylphenyl)thiophene-2-yl)vinyl)2,2’-bipyridine as ancillary ligand, 4,…
Number of citations: 2 bura.brunel.ac.uk
W Yang, D Cao, H Zhang, X Yin, X Liao, J Huang… - Electrochimica …, 2018 - Elsevier
Four (D−π−A) 3 L 2 phenothiazine dyes (PTZTB1−4) and a reported reference dye (R−SB) with a mono D−π−A chain were utilized as photosensitizers for dye-sensitized solar cells. In …
Number of citations: 27 www.sciencedirect.com
H Hang, X Wu, Q Xu, Y Chen, H Li, W Wang, H Tong… - Dyes and …, 2019 - Elsevier
Two star-shaped electron acceptors (STIC and STFIC) based on subphthalocyanine (SubPc) as core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (IC) or 2-(5,6-difluoro-3-oxo-…
Number of citations: 19 www.sciencedirect.com
W Zhang, X Dai, X Liao, X Zang, H Zhang, X Yin, C Yu… - Solar Energy, 2020 - Elsevier
Developing organic dyes with di-/multi-anchors has aroused increasing attention in recent years due to these dyes had many advantages in comparison with the analogues of single …
Number of citations: 17 www.sciencedirect.com
Y Xu, X Gao, X Song, D You, J Wang, J Wang… - New Journal of …, 2023 - pubs.rsc.org
In this study, two electron acceptors with fully-unfused conformations, namely MBTIC-4F and MBTIC-4Cl, are facilely developed with a steric boron dipyrromethene (BODIPY) derivative …
Number of citations: 0 pubs.rsc.org
W Li, D Wang, S Wang, W Ma, S Hedstrom… - … applied materials & …, 2015 - ACS Publications
Two series of oligomers TQ and rhodanine end-capped TQ-DR were synthesized using a facile one-step method. Their optical, electrical, and thermal properties and photovoltaic …
Number of citations: 26 pubs.acs.org

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